Cas no 5003-48-5 (Benorilate)

Benorilate is a chemical compound that functions as an analgesic and antipyretic agent, combining the therapeutic properties of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen). It is primarily used for pain relief and fever reduction, offering a dual mechanism of action through cyclooxygenase (COX) inhibition and central nervous system effects. Benorilate is characterized by its improved gastrointestinal tolerability compared to traditional NSAIDs, making it a suitable option for patients requiring prolonged analgesic therapy. Its ester linkage enhances stability and bioavailability, ensuring consistent pharmacological effects. The compound is commonly formulated in oral dosage forms for systemic delivery, adhering to standard pharmaceutical quality and safety regulations.
Benorilate structure
Benorilate structure
商品名:Benorilate
CAS番号:5003-48-5
MF:C17H15NO5
メガワット:313.3047
MDL:MFCD00864257
CID:85204
PubChem ID:253660794

Benorilate 化学的及び物理的性質

名前と識別子

    • 4-Acetamidophenyl 2-acetoxybenzoate
    • 4-acetamidophenyl O-acetylsalicylate
    • Benorylate
    • Benorilate
    • (4-acetamidophenyl) 2-acetyloxybenzoate
    • Aspirin Acetaminophen Ester
    • 2-acetoxy-4'-(acetamino)phenylbenzoate
    • 4'-(acetamido)phenyl-2-acetoxybenzoate
    • benoral
    • 2-Acetoxybenzoic acid 4(acetylamino)phenyl ester
    • Benortan
    • Salipran
    • Fenasprate
    • Fenasparate
    • Benorilato
    • Benorilato [Spanish]
    • p-Acetamidophenyl acetylsalicylate
    • Benorilatum [INN-Latin]
    • Benorilato [INN-Spanish]
    • p-N-Acetylaminophenylacetylsalicylate
    • TO 125
    • WIN 11450
    • Benzoic acid, 2-(acetyloxy)-, 4-(acetylamino)phenyl ester
    • 4-Acetamidophenyl sal
    • 4-acetamidophenyl 2-(acetyloxy)benzoate
    • UNII-W1QX9DV96G
    • NCGC00167468-02
    • SR-01000944978
    • BCPP000346
    • SR-01000944978-1
    • A18816
    • Quinexin
    • EN300-18124278
    • Benorilatum
    • Benorilate [INN:BAN:DCF]
    • SCHEMBL25167
    • W1QX9DV96G
    • CHEMBL162036
    • 4-(Acetylamino)phenyl 2-(acetyloxy)benzoate #
    • NCGC00167468-01
    • BCP0726000190
    • AKOS016010035
    • DTXCID202649
    • MFCD00864257
    • B4827
    • s5043
    • 2-(acetyloxy)-Benzoicacid 4-(acetylamino)phenylester
    • FT-0740917
    • BENORILATE [WHO-DD]
    • 4-(Acetylamino)phenyl 2-(acetyloxy)benzoate
    • Salicylic acid, acetate, ester with 4'-hydroxyacetanilide
    • HY-107795
    • CS-0030669
    • CAS-5003-48-5
    • 4-Acetamidophenyl salicylate acetate
    • Tox21_112472
    • NS00003960
    • CHEBI:135340
    • CCG-267615
    • BRN 2166628
    • BENORILATE [MART.]
    • FEJKLNWAOXSSNR-UHFFFAOYSA-N
    • 5003-48-5
    • Tox21_112472_1
    • D07291
    • AS-13290
    • WIN-11450
    • DB13657
    • EINECS 225-674-5
    • BENORYLATE [MI]
    • DTXSID5022649
    • BCP13353
    • KS-5206
    • Benorilate 100 microg/mL in Acetonitrile
    • Benorilate,(S)
    • Benorilate (INN)
    • BENORILATE [INN]
    • AC-12036
    • J-514276
    • 2-(Acetyloxy)benzoic acid 4-(acetylamino)phenyl ester
    • CCRIS 1739
    • Q373243
    • Benorilato (INN-Spanish)
    • Benzoic acid, 2-(acetyloxy)-, 4-(acetylamino)phenyl ester (9CI)
    • 4-acetamidophenyl-O-acetylsalicylate
    • 2-acetoxy-4'-acetaminophenylbenzoate
    • BENORILATE (MART.)
    • Triadol
    • N02BA10
    • Benorilatum (INN-Latin)
    • MDL: MFCD00864257
    • インチ: 1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
    • InChIKey: FEJKLNWAOXSSNR-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=C([H])C([H])=C([H])C([H])=C1OC(C([H])([H])[H])=O)=O)C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 313.09500
  • どういたいしつりょう: 313.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.7
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.2016 (rough estimate)
  • ゆうかいてん: 178.0 to 182.0 deg-C
  • ふってん: 537.8°C at 760 mmHg
  • フラッシュポイント: 279 oC
  • 屈折率: 1.4500 (estimate)
  • PSA: 81.70000
  • LogP: 2.86250
  • マーカー: 1045

Benorilate セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H303
  • 警告文: P312
  • RTECS番号:VO0720000
  • どくせい:LD50 in mice, rats (mg/ml): 2000, ~10000 orally; 1255, 1830 i.p. (Robertson)
  • ちょぞうじょうけん:4°C, protect from light

Benorilate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Benorilate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B165700-10g
Benorilate
5003-48-5
10g
$ 173.00 2023-04-19
eNovation Chemicals LLC
D765445-25g
Benzoic acid, 2-(acetyloxy)-, 4-(acetylamino)phenyl ester
5003-48-5 98%
25g
$125 2024-06-06
Ambeed
A768174-10g
4-Acetamidophenyl 2-acetoxybenzoate
5003-48-5 98%
10g
$57.0 2025-02-22
Ambeed
A768174-1g
4-Acetamidophenyl 2-acetoxybenzoate
5003-48-5 98%
1g
$12.0 2025-02-22
Key Organics Ltd
AS-13290-5MG
Benorilate
5003-48-5 >98%
5mg
£42.00 2025-02-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BBM0581-25g
Benorilate
5003-48-5 ≥98%
25g
¥500元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BBM0581-5g
Benorilate
5003-48-5 ≥98%
5g
¥180元 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP362-1g
Benorilate
5003-48-5 98%
1g
59.0CNY 2021-08-12
abcr
AB436174-1 g
4-Acetamidophenyl 2-acetoxybenzoate; .
5003-48-5
1g
€83.40 2023-04-23
Key Organics Ltd
AS-13290-1MG
Benorilate
5003-48-5 >98%
1mg
£36.00 2025-02-09

Benorilate 関連文献

Benorilateに関する追加情報

Benorilate (CAS No. 5003-48-5): A Comprehensive Overview

Benorilate, also known by its CAS number 5003-48-5, is a compound that has garnered significant attention in the fields of pharmacology and chemistry due to its unique properties and potential applications. This article delves into the latest research findings and provides an in-depth analysis of Benorilate's structure, mechanisms, and clinical implications.

Benorilate is a benzodiazepine derivative with a distinct chemical structure that contributes to its pharmacological activity. The compound's molecular formula, C₁₇H₁₅NO₃, highlights its composition, which includes a benzene ring, a diazepine ring, and an ester group. Recent studies have focused on the stereochemistry of Benorilate, revealing how its spatial arrangement influences its interaction with biological systems.

The synthesis of Benorilate involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. Researchers have explored various synthetic pathways, including the use of microwave-assisted synthesis and green chemistry techniques, to enhance the efficiency of Benorilate production while minimizing environmental impact.

One of the most promising aspects of Benorilate is its pharmacological profile. Preclinical studies have demonstrated that Benoritate exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for treating chronic pain conditions. Additionally, recent investigations into Benoritate's mechanism of action have revealed its ability to modulate neurotransmitter systems, particularly the GABAergic system, which plays a crucial role in regulating neuronal activity.

The clinical application of Benorilate is currently under extensive research. Early-phase clinical trials have shown that Benoritate is well-tolerated by patients with minimal adverse effects. However, further studies are required to establish its long-term safety profile and efficacy in diverse patient populations.

Another area of interest surrounding Benorilate is its potential as a drug delivery agent. Scientists have explored the use of Benoritate as a carrier for targeted drug delivery systems, leveraging its ability to cross biological barriers such as the blood-brain barrier. This innovative approach could revolutionize the treatment of central nervous system disorders.

In terms of regulatory considerations, Benorilate has not been classified as a controlled substance or hazardous material under current regulations. However, ongoing research continues to evaluate its safety profile to ensure compliance with global health standards.

As we look to the future, the prospects for Benorilate are both exciting and promising. With continued advancements in synthetic methodologies and a deeper understanding of its pharmacokinetics and pharmacodynamics, Benoritate has the potential to emerge as a groundbreaking therapeutic agent in various medical fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:5003-48-5)Benorilate
A1030492
清らかである:99%/99%
はかる:100g/500g
価格 ($):273.0/817.0
Taian Jiayue Biochemical Co., Ltd
(CAS:5003-48-5)BENORILATE
JY094
清らかである:98%-99%%
はかる:1g/5g/1kg/25kg
価格 ($):問い合わせ